molecular formula C10H8N2O3 B1343655 Methyl 3-formyl-1H-indazole-6-carboxylate CAS No. 885518-86-5

Methyl 3-formyl-1H-indazole-6-carboxylate

Cat. No. B1343655
M. Wt: 204.18 g/mol
InChI Key: NIODGFZSWUWOGF-UHFFFAOYSA-N
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Description

“Methyl 3-formyl-1H-indazole-6-carboxylate” is a chemical compound with the molecular formula C10H8N2O3 . It is used in organic synthesis . The compound appears as a solid and is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

While specific synthesis methods for “Methyl 3-formyl-1H-indazole-6-carboxylate” were not found, there are several synthetic approaches to indazoles, including transition metal-catalyzed reactions and reductive cyclization reactions . More detailed synthesis routes can be found in the literature.


Molecular Structure Analysis

The InChI code for “Methyl 3-formyl-1H-indazole-6-carboxylate” is 1S/C10H8N2O3/c1-15-10(14)6-2-3-7-8(4-6)11-12-9(7)5-13/h2-5H,1H3,(H,11,12) . This indicates the presence of 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

“Methyl 3-formyl-1H-indazole-6-carboxylate” is a solid at room temperature . It has a molecular weight of 204.19 . The compound is soluble in water .

Scientific Research Applications

Methyl 3-formyl-1H-indazole-6-carboxylate is a chemical compound with the molecular formula C10H8N2O3 . It is used in organic synthesis .

Indazole-containing heterocyclic compounds, which include Methyl 3-formyl-1H-indazole-6-carboxylate, have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

The synthesis of indazoles, including Methyl 3-formyl-1H-indazole-6-carboxylate, involves several strategies such as transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

“Methyl 3-formyl-1H-indazole-6-carboxylate” is a chemical compound used in organic synthesis . While specific applications are not widely documented, compounds containing the indazole moiety, such as this one, have been found to have various applications in medicinal chemistry . Here are some potential applications based on its chemical structure and properties:

  • Pharmaceutical Research

    • Indazole-containing compounds have been used in the development of various drugs due to their wide range of biological activities . They have been found to exhibit antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties .
    • These compounds can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
  • Organic Synthesis

    • This compound can be used as a building block in the synthesis of more complex organic molecules . Its indazole moiety can serve as a core structure in the synthesis of various heterocyclic compounds .
  • Material Science

    • Indazole derivatives have been used in the development of organic semiconductors and dyes .
  • Chemical Research

    • This compound can be used as a reagent in chemical research, particularly in the synthesis of more complex molecules . Its indazole moiety can serve as a core structure in the synthesis of various heterocyclic compounds .
  • Safety and Handling

    • Given its chemical properties, this compound could be used in safety and handling demonstrations or training. It requires personal protective equipment/face protection and adequate ventilation during handling .
  • Education

    • This compound could be used in educational settings, such as chemistry labs, to demonstrate various chemical reactions and synthesis processes .

Safety And Hazards

“Methyl 3-formyl-1H-indazole-6-carboxylate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

methyl 3-formyl-2H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-7-8(4-6)11-12-9(7)5-13/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIODGFZSWUWOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646286
Record name Methyl 3-formyl-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-formyl-1H-indazole-6-carboxylate

CAS RN

885518-86-5
Record name Methyl 3-formyl-1H-indazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-formyl-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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